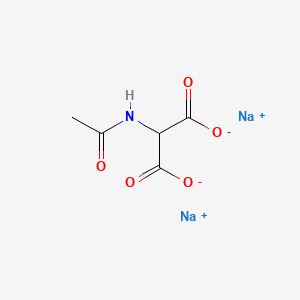

2-乙酰胺苹果酸钠

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sodium 2-acetamidomalonate is a chemical compound with the CAS Number: 117976-12-2 . It has a molecular weight of 205.08 . It is a solid at room temperature .

Synthesis Analysis

The synthesis of Sodium 2-acetamidomalonate involves several steps. A preparation method includes adding diethyl malonate and sodium nitrite to an organic solvent, dropwise adding acetic acid at a temperature of 0-5°C, and carrying out heat preservation on a reaction system for 10-15 hours at a temperature of 35-45°C after adding . The reaction involves the preparation of malonic acid diethyl ester in acetic acid combined with sodium nitrite (NaNO2), resulting in diethyl isonitrosomalonate . The process further involves reducing a solution of this intermediate in a mixture of glacial acetic acid and acetic anhydride using zinc powder .Molecular Structure Analysis

The InChI code for Sodium 2-acetamidomalonate is1S/C5H7NO5.2Na/c1-2(7)6-3(4(8)9)5(10)11;;/h3H,1H3,(H,6,7)(H,8,9)(H,10,11);;/q;2*+1/p-2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Chemical Reactions Analysis

Sodium 2-acetamidomalonate can undergo various chemical reactions. For instance, it can be used in the synthesis of α-amino acids through a process involving deprotonation, alkylation, hydrolysis, and simultaneous decarboxylation .Physical And Chemical Properties Analysis

Sodium 2-acetamidomalonate is a solid at room temperature . It has a molecular weight of 205.08 .科学研究应用

不对称烷基化在有机合成中

2-乙酰胺苹果酸钠用于不对称烯丙基烷基化,这是有机合成中至关重要的反应。例如,山口等人 (1990) 证明了乙酰胺苹果酸酯钠盐在钯催化的不对称烷基化中的应用,生成手性 α-烯丙基-α-乙酰胺苹果酸酯衍生物,具有很高的旋光纯度 (Yamaguchi, Shima, Yamagishi, & Hida, 1990)。

流感病毒唾液酸酶抑制剂

研究还探讨了 2-乙酰胺苹果酸钠衍生物作为流感病毒唾液酸酶潜在抑制剂的作用。Driguez 等人 (1994) 合成了包括 5-乙酰氨基-2,6-脱水-3,4,5-三脱氧-D-甘露糖-壬-2-烯酸钠在内的化合物,对该酶表现出显着的抑制活性 (Driguez, Barrère, Quash, & Doutheau, 1994)。

二糖片段的合成

2-乙酰胺苹果酸钠在合成二糖片段中起着至关重要的作用。Barroca 和 Jacquinet (2000) 报道了作为硫酸皮肤素片段的 2-乙酰胺苹果酸钠衍生物的合成 (Barroca & Jacquinet, 2000)。

抗菌剂的开发

在药物化学中,2-乙酰胺苹果酸钠用于开发抗菌剂。Yoshitake 等人 (1981) 使用 2-乙酰胺苹果酸钠合成了阿帕西林-14C 钠,这是一种用于代谢研究的化合物 (Yoshitake, Kamada, Gomi, & Nakatsuka, 1981)。

氨基酸及相关化合物的合成

Talbot、Gaudry 和 Berlinguet (1956) 证明了使用 2-乙酰胺苹果酸钠从 β-丙内酯合成 DL-谷氨酸,展示了其在氨基酸合成中的应用 (Talbot, Gaudry, & Berlinguet, 1956)。

安全和危害

作用机制

Target of Action

Sodium 2-acetamidomalonate primarily targets the nucleophilic enolate formed from the malonate derivative . The enolate is a key intermediate in the synthesis of α-amino acids .

Mode of Action

The compound interacts with its target through a series of reactions. Initially, the malonate derivative is treated with a base to form the nucleophilic enolate . This enolate then undergoes an alkylation reaction with an alkyl halide . The same acetamido malonate can be used to form any primary α-amino acid .

Biochemical Pathways

The biochemical pathway affected by Sodium 2-acetamidomalonate involves the synthesis of α-amino acids . After the alkylation of the enolate, the malonate ester and the amide undergo hydrolysis . This forms an intermediate amino dicarboxylic acid that decarboxylates to give the α-amino acid .

Result of Action

The result of Sodium 2-acetamidomalonate’s action is the formation of α-amino acids . These amino acids are fundamental building blocks of proteins and play crucial roles in numerous biological processes.

Action Environment

The action of Sodium 2-acetamidomalonate can be influenced by various environmental factors. For instance, the pH of the environment can affect the formation of the nucleophilic enolate . Additionally, the temperature can influence the rate of the reactions involved in the compound’s mechanism of action .

属性

IUPAC Name |

disodium;2-acetamidopropanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO5.2Na/c1-2(7)6-3(4(8)9)5(10)11;;/h3H,1H3,(H,6,7)(H,8,9)(H,10,11);;/q;2*+1/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZHMKRWQGAVIJB-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NNa2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 2-acetamidomalonate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pyridine-2-carboxylate](/img/structure/B2368367.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2368369.png)

![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2368370.png)

![Benzyl 1-methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,3'-pyrrolidine]-1'-carboxylate](/img/structure/B2368374.png)

![N-methyl-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2368376.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(5-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2368384.png)

![3-{1,1-Difluoro-6-azaspiro[2.5]octane-6-carbonyl}benzonitrile](/img/structure/B2368385.png)